REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:13]([OH:15])=O)[CH2:12][CH2:11][O:10][CH2:9]2)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[C:20]([O:28][CH2:29][CH3:30])(=[O:27])[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23].[Mg+2].[Cl-].[Cl-].C([O-])(=O)CC([O-])=O.Cl>C(#N)C.CCOC(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:13]([CH:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:20]([O:28][CH2:29][CH3:30])=[O:27])=[O:15])[CH2:12][CH2:11][O:10][CH2:9]2)=[CH:6][CH:7]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
375.2 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(COCC1)C(=O)O
|
Name
|
|
Quantity
|
1.21 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
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C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
158 mg
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
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Name
|
TEA
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Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
The reaction was then stirred for 15 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The solution was cooled
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to 0° C
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 50° C. for 13 hours
|
Duration
|
13 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a light yellow solid which
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by silica flash chromatography (10-30% EtOAc/hexane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1(COCC1)C(=O)C(C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |